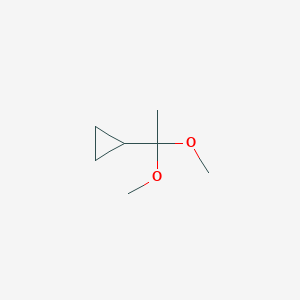![molecular formula C9H11NO2 B3143532 3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol CAS No. 527681-60-3](/img/structure/B3143532.png)
3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol
概述
描述
This compound features a pyrano-pyridine ring system, which makes it an intriguing scaffold for the development of novel drugs.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol typically involves the formation of the pyrano-pyridine ring system through a series of chemical reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,4-dihydro-2H-pyran with suitable aldehydes or ketones in the presence of catalysts can yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using optimized versions of laboratory procedures. This typically involves the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3,4-Dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce various alcohol derivatives .
科学研究应用
3,4-Dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol has several scientific research applications:
Medicinal Chemistry: The compound serves as a scaffold for developing novel drugs due to its unique ring system.
Catalysis: It is used in the synthesis of hybrid catalysts, including organocatalysts and metal catalysts, which facilitate one-pot multicomponent reactions.
Kinase Inhibitors: Structurally similar compounds have been explored as kinase inhibitors, highlighting the potential of this compound in drug discovery.
Green Chemistry: The compound is involved in eco-friendly synthesis methods, emphasizing atom-economic approaches for developing complex molecules.
作用机制
The mechanism by which 3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol exerts its effects involves interactions with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is believed that the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
- 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-ylmethanol
- 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ylmethanol
- 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-ol
- 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-amine
Uniqueness
3,4-Dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol is unique due to its specific ring system and the presence of a hydroxyl group, which can participate in various chemical reactions and interactions. This uniqueness makes it a valuable scaffold for drug development and other scientific applications.
属性
IUPAC Name |
3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-6-8-4-7-2-1-3-12-9(7)5-10-8/h4-5,11H,1-3,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVCUSYHDODUGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NC=C2OC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
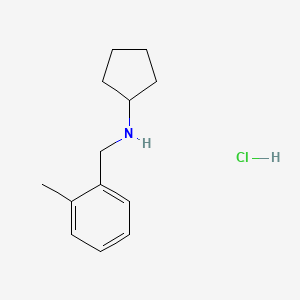

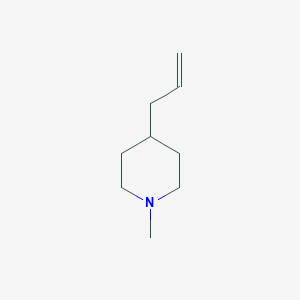

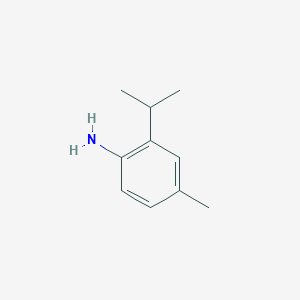
![[(3-methylphenyl)(phenyl)methyl]amine hydrochloride](/img/structure/B3143502.png)
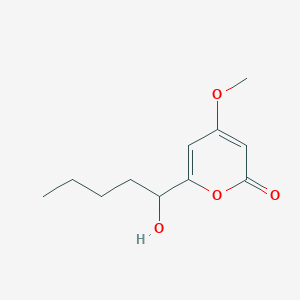




![2-[(4-Methylbenzyl)oxy]benzoic acid](/img/structure/B3143545.png)
![6-Bromo-5-nitrobenzo[de]isochromene-1,3-dione](/img/structure/B3143547.png)
